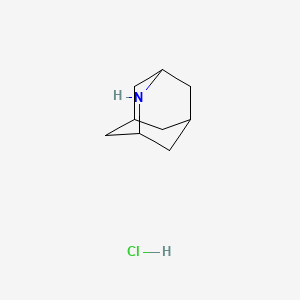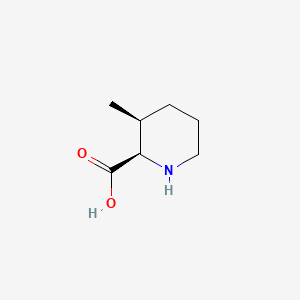
Tyrosol Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosol glucuronide is a phenolic compound derived from tyrosol, a naturally occurring antioxidant found in olive oil and other plant sources. This compound is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tyrosol glucuronide typically involves enzymatic reactions. One common method is the enzymatic methoxycarbonylation of tyrosol using hydrolases such as Novozym 435 in the presence of dimethyl carbonate . This method is preferred due to its high yield and specificity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. For instance, a coupled enzymatic reaction involving tyrosinase and glucose dehydrogenase has been developed for the production of hydroxytyrosol, a related compound . This method can be adapted for the production of this compound by optimizing the reaction conditions and enzyme selection.
化学反応の分析
Types of Reactions: Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include hydroxytyrosol and its derivatives, which retain the antioxidant properties of the parent compound .
科学的研究の応用
Tyrosol glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of phenolic compounds.
作用機序
The mechanism of action of tyrosol glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: The compound inhibits the activation of inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.
Endothelial Protection: this compound enhances the integrity of endothelial cells by modulating tight junction proteins and reducing permeability.
類似化合物との比較
Hydroxytyrosol: Another phenolic compound found in olive oil, known for its potent antioxidant properties.
Oleuropein: A secoiridoid glycoside present in olive leaves, with anti-inflammatory and cardioprotective effects.
Oleocanthal: A phenolic compound with anti-inflammatory properties, similar to ibuprofen.
Uniqueness of Tyrosol Glucuronide: this compound is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert its effects more efficiently in biological systems compared to its parent compound, tyrosol .
特性
CAS番号 |
28116-28-1 |
|---|---|
分子式 |
C15H21NO8 |
分子量 |
343.332 |
IUPAC名 |
(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-3-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c16-8(6-17)5-7-1-3-9(4-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-4,8,10-13,15,17-20H,5-6,16H2,(H,21,22)/t8-,10-,11-,12+,13-,15?/m0/s1 |
InChIキー |
AHNSKQGNKNOVPH-AGCYOUBYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
同義語 |
4-(2-Hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
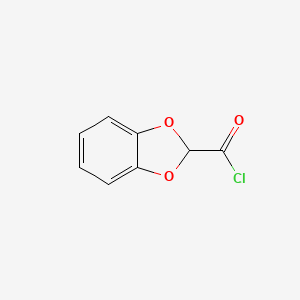
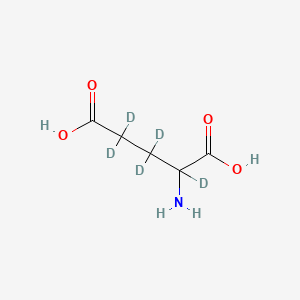
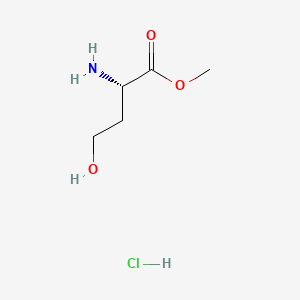
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)

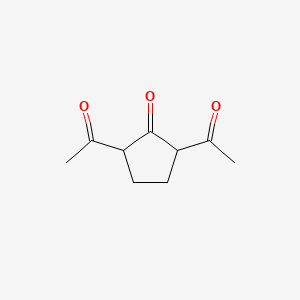
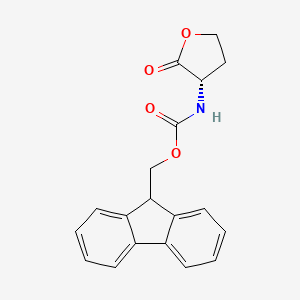
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
